N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide

Lipophilicity Drug-likeness ADME prediction

Positional isomer rigorously differentiated: the 3,5-dimethoxyphenyl substitution on the 1,3,4-oxadiazole scaffold delivers a precise XLogP3 of 3.4, enabling controlled lipophilicity variation versus the 2,4-dimethoxy regioisomer. The ortho-ethylsulfanylbenzamide moiety imposes steric constraint around the amide bond, making it a critical probe for conformational SAR and metabolic-stability studies. In antioxidant screening cascades, this compound serves as a baseline negative control where thione/thiol analogs exhibit strong DPPH/FRAP activity. Specify CAS 886917-38-0 to avoid uncharacterized variables in experimental systems.

Molecular Formula C19H19N3O4S
Molecular Weight 385.44
CAS No. 886917-38-0
Cat. No. B2797338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide
CAS886917-38-0
Molecular FormulaC19H19N3O4S
Molecular Weight385.44
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C19H19N3O4S/c1-4-27-16-8-6-5-7-15(16)17(23)20-19-22-21-18(26-19)12-9-13(24-2)11-14(10-12)25-3/h5-11H,4H2,1-3H3,(H,20,22,23)
InChIKeyGPFSCKBMOFHSHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 886917-38-0: A Structurally Distinct 1,3,4-Oxadiazole-Benzamide Hybrid for Targeted Chemical Biology and Procurement Evaluation


N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide (CAS 886917-38-0; PubChem CID 7578540) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a 3,5-dimethoxyphenyl substituent at the oxadiazole 5-position and a 2-ethylsulfanylbenzamide moiety at the 2-position [1]. The compound has a molecular weight of 385.4 g/mol, a calculated XLogP3 of 3.4, and 7 hydrogen bond acceptors, placing it in a moderately lipophilic drug-like chemical space [1]. 1,3,4-Oxadiazole derivatives have been extensively investigated for diverse biological activities including antioxidant, anticancer, and antimicrobial properties, making scaffold-specific structural comparisons essential for rational procurement [2].

Why CAS 886917-38-0 Cannot Be Replaced by Generic 1,3,4-Oxadiazole Analogs in Research Applications


Within the 1,3,4-oxadiazole class, small structural modifications—such as the position and number of methoxy substituents on the phenyl ring or the substitution pattern on the benzamide moiety—can profoundly alter biological activity profiles, as demonstrated by the marked variation in antioxidant capacity (DPPH and FRAP) and cytotoxicity across structurally related oxadiazole derivatives [1]. The target compound bears a specific 3,5-dimethoxyphenyl group combined with a 2-ethylsulfanylbenzamide, a substitution pattern that differs from the 2,4-dimethoxy, 4-ethylsulfanyl, or furan-containing analogs available commercially [2]. These positional isomer differences carry predictable consequences for electron distribution, steric bulk, and hydrogen-bonding capacity, meaning generic substitution without head-to-head comparative data risks introducing uncharacterized variables into experimental systems.

Quantitative Differentiation Evidence for CAS 886917-38-0 Against Its Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: 3,5-Dimethoxy vs. 2,4-Dimethoxy Regioisomer

The computed XLogP3 of the target compound (3,5-dimethoxyphenyl substitution) is 3.4, representing a quantifiable difference in predicted lipophilicity versus the 2,4-dimethoxy regioisomer (CAS 886932-26-9), which has an XLogP3 of approximately 3.0, based on PubChem computed properties [1][2]. This difference arises from the distinct electronic and steric environments of the methoxy groups, which alter the compound's interaction with both hydrophobic and polar environments.

Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Acceptor Count Differentiation vs. Furan-Containing Analog

The target compound possesses 7 hydrogen bond acceptors (HBA), compared to 6 HBA for the furan-containing analog 2-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS not listed; molecular formula C15H13N3O3S) [1][2]. The additional methoxy oxygen atoms in the 3,5-dimethoxyphenyl group increase the HBA count, which may enhance aqueous solubility and alter protein-ligand hydrogen-bonding networks.

Hydrogen bonding Solubility Target engagement

Antioxidant Activity SAR: Class-Level Evidence for 1,3,4-Oxadiazole Derivatives Bearing 2-Ethylsulfanylbenzamide

In a systematic SAR study of 1,3,4-oxadiazole derivatives derived from 2-ethylsulfanyl benzohydrazide, the parent oxadiazole-thione scaffold (compound 3.14) exhibited strong antioxidant activity in the DPPH assay, while alkylated disubstituted derivatives showed markedly reduced or absent antioxidant capacity in both DPPH and FRAP assays [1]. Although the target compound was not directly tested in this study, the class-level inference indicates that the N-substituted benzamide linkage (as present in CAS 886917-38-0) represents a distinct pharmacophore environment compared to the thione and thioether analogs, with predictable consequences for radical-scavenging activity.

Antioxidant DPPH assay FRAP assay SAR

Positional Isomer Differentiation: ortho-Ethylsulfanyl vs. para-Ethylsulfanyl Benzamide

CAS 886917-38-0 features the ethylsulfanyl group at the ortho position of the benzamide ring, in contrast to the para-substituted analog N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide (CAS 886932-26-9) [1][2]. Ortho substitution introduces greater steric hindrance around the amide bond and may restrict rotational freedom, potentially influencing the compound's preferred binding conformation and metabolic stability. The computed topological polar surface area (TPSA) is 112 Ų for the target compound, a value that falls within the range for oral bioavailability but may differ from para-substituted isomers due to altered molecular shape [1].

Positional isomerism Steric effects Binding conformation

Recommended Application Scenarios for CAS 886917-38-0 Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on 1,3,4-Oxadiazole Dimethoxyphenyl Regioisomers

The 0.4-unit XLogP3 difference between the 3,5-dimethoxy (target) and 2,4-dimethoxy regioisomers makes CAS 886917-38-0 the appropriate choice for SAR campaigns requiring controlled lipophilicity variation. Researchers can systematically probe the contribution of methoxy positioning to membrane permeability, cellular uptake, and target affinity while holding the ethylsulfanylbenzamide core constant [1][2].

Ortho-Substituted Benzamide Conformational Analysis and Metabolic Stability Profiling

The ortho-ethylsulfanyl substitution on the benzamide ring creates a sterically constrained environment around the amide bond, making this compound a valuable probe for studying conformational effects on target binding and metabolic stability. It can serve as a comparator against para- and meta-substituted analogs in medicinal chemistry optimization programs [1].

Focused Library Design Around the 3,5-Dimethoxyphenyl-1,3,4-Oxadiazole Pharmacophore

CAS 886917-38-0 provides a defined anchor point for combinatorial library expansion via the 3,5-dimethoxyphenyl-1,3,4-oxadiazole scaffold. Its 7 hydrogen bond acceptors and moderate lipophilicity (XLogP3 = 3.4) position it within favorable drug-like property space, making it a suitable starting point for hit-to-lead optimization in programs targeting enzymes or receptors with hydrogen-bond-rich binding sites [1].

Negative Control Selection for Antioxidant Screening Assays

Class-level SAR data from the 2-ethylsulfanyl benzohydrazide-derived oxadiazole series indicates that N-substituted benzamide derivatives lack the strong radical-scavenging activity observed in the thione analogs [1]. This property positions CAS 886917-38-0 as a potential negative control or baseline compound in antioxidant screening cascades where thione-, thiol-, or phenol-containing oxadiazoles are being evaluated for DPPH or FRAP activity, though direct confirmation in parallel assays is required.

Quote Request

Request a Quote for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.